molecular formula C14H15NOS2 B2644883 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2178773-92-5

1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2644883
CAS No.: 2178773-92-5
M. Wt: 277.4
InChI Key: IQFXCIRWKGRSCC-UHFFFAOYSA-N
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Description

1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine is a sophisticated small molecule designed for pharmaceutical research and drug discovery. This compound features a pyrrolidine scaffold, a five-membered nitrogen heterocycle highly valued in medicinal chemistry for its ability to enhance solubility, influence the three-dimensional structure of molecules, and improve the pharmacokinetic profile of drug candidates . The molecule is further functionalized with two distinct thiophene rings, a class of five-membered sulfur heterocycles renowned for their prevalence in bioactive compounds. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antiviral activity against targets like the Ebola virus glycoprotein, antimicrobial effects, and modulation of neurotransmitter transporters such as the dopamine and norepinephrine transporters (DAT/NET) . The specific substitution pattern, incorporating a 4-methylthiophene-2-carbonyl group and a thiophen-3-yl group, is intended to create a unique pharmacophore. This structure allows researchers to explore structure-activity relationships (SAR) in the development of novel therapeutic agents. Potential research applications for this compound include serving as a key intermediate or final target in synthetic organic chemistry projects, a candidate for high-throughput screening in phenotypic assays, or a lead compound for optimizing activity against specific biological targets identified in early-stage discovery . Its molecular architecture makes it particularly interesting for projects targeting chemokine receptors, viral entry mechanisms, and central nervous system (CNS) disorders . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c1-10-6-13(18-8-10)14(16)15-4-2-11(7-15)12-3-5-17-9-12/h3,5-6,8-9,11H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFXCIRWKGRSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Rings: Thiophene rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

    Carbonylation: The carbonyl group can be introduced using carbonylation reactions, often involving carbon monoxide and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or substituted thiophenes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine Derivatives

1-(4-Chlorophenyl)-3-phenylpyrrolidine Derivatives
  • Key Differences : Replaces thiophene substituents with chlorophenyl and phenyl groups.
Thiophene-Modified Analogs
  • Impact: The absence of the pyrrolidine core reduces conformational rigidity, while the naphthalene group may enhance π-π stacking interactions.

Benzo[b]thiophene-Containing Pyrrolidine Derivatives

1-[2-(5-Chloro-2-phenylbenzo[b]thiophen-3-yl)ethyl]pyrrolidine Hydrochloride (CAS not provided) :
  • Key Differences : Incorporates a benzo[b]thiophene ring system instead of simple thiophenes.

Positional Isomerism in Thiophene Substitution

  • 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-2-yl)pyrrolidine (CAS 2191267-32-8 vs. thiophen-3-yl isomer) :
    • Key Difference : Substitution at thiophen-2-yl vs. thiophen-3-yl.
    • Impact : The 3-position substitution may alter steric hindrance and electronic distribution, affecting binding to targets like dopamine or serotonin receptors.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₄H₁₅NOS₂ 277.405 4-Methylthiophene-2-carbonyl, thiophen-3-yl Data limited; structural analog to antipsychotics
1-[(E)-4-(4-Chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine C₂₀H₂₂ClN ~319.85 Chlorophenyl, phenyl Not reported
1-[2-(5-Chloro-2-phenylbenzo[b]thiophen-3-yl)ethyl]pyrrolidine HCl C₂₁H₂₁Cl₂N₃S ~430.38 Benzo[b]thiophene, chloro, phenyl Antipsychotic activity
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₂₀NOS ~298.42 Naphthalene-1-yloxy, thiophen-3-yl Probable serotoninergic effects

Structural and Conformational Analysis

  • Pyrrolidine Puckering: The Cremer-Pople parameters () suggest that the pyrrolidine ring in the target compound adopts a non-planar conformation, enhancing steric compatibility with biological targets. Analogous compounds with rigidified structures (e.g., benzo[b]thiophene derivatives) may exhibit reduced conformational flexibility, impacting binding kinetics .

Biological Activity

1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to consolidate available research findings on the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₁H₉N₁O₁S₂
  • Molecular Weight : 237.32 g/mol
  • CAS Number : 1104729-19-2

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds featuring thiophene and pyrrolidine structures often possess significant anticancer properties. For instance, derivatives with similar scaffolds have shown efficacy against various cancer cell lines, including:

  • Colon Carcinoma (HCT-116) : Compounds with similar structures demonstrated IC₅₀ values ranging from 6.2 μM to 43.4 μM against this cell line .
  • Breast Cancer (T47D) : Analogous compounds exhibited IC₅₀ values of 27.3 μM, indicating potential for therapeutic use in breast cancer treatment .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, as many pyrrolidine derivatives have been documented to inhibit bacterial growth and exhibit antifungal activities. The presence of thiophene rings enhances the interaction with microbial enzymes, leading to increased efficacy against resistant strains.

Enzyme Inhibition

This compound may act as an inhibitor for several metabolic enzymes:

  • Acetylcholinesterase (AChE) : Some studies have shown that similar compounds can inhibit AChE, which is relevant for treating neurological disorders such as Alzheimer's disease .
  • Monoamine Oxidase (MAO) : Inhibitors of MAO are crucial in managing depression and neurodegenerative diseases; hence, this compound's potential role in MAO inhibition warrants further investigation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Enzyme Binding : The thiophene moieties are likely involved in π-stacking interactions with enzyme active sites, leading to inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study ReferenceCompoundBiological ActivityIC₅₀ Value
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneColon carcinoma inhibition6.2 μM
Oxygenated chalconesMAO-B inhibitionNot specified

These findings emphasize the need for further exploration of the specific biological activity of this compound.

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